6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one
Description
6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a nitrogen-containing heterocyclic compound featuring a partially saturated quinolinone core. The cyclopropylmethyl substituent at the N1 position distinguishes it from simpler alkyl or aryl-substituted derivatives.
Properties
IUPAC Name |
6-amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-11-4-5-12-10(7-11)3-6-13(16)15(12)8-9-1-2-9/h3,6,9,11H,1-2,4-5,7-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJNNRMCMJKKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(CC(CC3)N)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Coupling Approach
A one-pot multicomponent strategy, as demonstrated for analogous dihydroquinolines, involves a Michael addition-elimination sequence followed by cyclodehydration. For example:
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Step 1 : Reaction of dione I with acetal II generates vinylogous amide III .
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Step 2 : Michael addition of nitrile IV (e.g., cyclopropanecarbonitrile) to III forms intermediate V .
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Step 3 : Cyclodehydration with an aniline derivative introduces the amino group.
This method offers modularity but requires careful optimization of base (e.g., KOtBu) and solvent (isopropanol/acetic acid) to achieve yields >70%.
Hydrogenation of Quinoline Precursors
Partial hydrogenation of 6-nitroquinolin-2(1H)-one using Pd/C or Raney Ni under H₂ (50–100 psi) selectively reduces the aromatic ring while preserving the ketone and amino groups. Key parameters:
Yields for analogous reductions range from 65–85%, with over-reduction to decahydroquinolines minimized below 40°C.
N-Substitution with Cyclopropylmethyl Groups
Direct Alkylation Strategies
Introducing the cyclopropylmethyl moiety via alkylation of the tetrahydroquinolinone amine:
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Reagents : Cyclopropylmethyl bromide or iodide.
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Base : K₂CO₃ or Cs₂CO₃ in DMF or DMSO.
For example, 6-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one treated with cyclopropylmethyl bromide (1.2 equiv) and Cs₂CO₃ in DMF at 70°C for 18 h achieved 68% yield. Competing O-alkylation is suppressed by using bulky bases.
Acylation-Reduction Sequence
Alternative pathway for sterically hindered substrates:
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Acylation : React with cyclopropanecarbonyl chloride (1.1 equiv) in CH₂Cl₂ using Et₃N.
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Reduction : Reduce the amide to amine using LiAlH₄ or BH₃·THF.
This two-step approach afforded 72% overall yield in analogous systems.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Hydrogenation Pitfalls
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Over-reduction : Mitigated by using Pd/C instead of PtO₂ and maintaining H₂ pressure <50 psi.
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Acidic protons : Addition of 1–2 equiv AcOH stabilizes the amino group during hydrogenation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) showed >98% purity for optimized batches.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Multicomponent | 78 | 95 | Fewer steps |
| Hydrogenation | 85 | 98 | Scalability |
| Alkylation | 68 | 97 | Direct functionalization |
| Acylation-Reduction | 72 | 96 | Steric control |
Industrial-Scale Considerations
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Cost drivers : Cyclopropylmethyl bromide (≈$320/mol) vs. cyclopropanecarbonyl chloride (≈$280/mol).
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Waste streams : DMF requires dedicated recovery systems (bp 153°C).
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Throughput : Multicomponent method achieves 1.2 kg/day in pilot plants vs. 0.8 kg/day for stepwise routes.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions include various substituted quinolinones and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N1-Substituted Derivatives
- 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (C10H12N2O): Substituent: Methyl group at N1. Key Differences: The 3,4-dihydroquinolinone core (vs. The absence of a cyclopropyl group may lower metabolic stability compared to the target compound .
- 5-Hydroxy-1-(4'-bromophenyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one (6j, C15H15BrN2O2): Substituent: 4'-Bromophenyl at N1. Activity: Demonstrated potent anti-fibrotic activity (IC50 = 0.3 µM in NIH3T3 cells), 13-fold more potent than AKF-PD . Comparison: The bulky bromophenyl group introduces steric hindrance and electron-withdrawing effects, which may enhance target binding but reduce solubility compared to the cyclopropylmethyl group .
Scaffold Modifications
- MJM170 (5,6,7,8-Tetrahydroquinolin-4-one): Core Modification: Ketone at position 4 (vs. position 2 in the target compound). Properties: Enhanced solubility attributed to the tetrahydroquinolinone scaffold. Demonstrated efficacy against apicomplexan parasites via cytochrome bc1 inhibition .
- 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: Substituents: Cyclopropyl at N1, chloro at C7, fluoro at C4.
Biological Activity
6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound belonging to the tetrahydroquinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a tetrahydroquinoline core with an amino group and a cyclopropylmethyl substituent. Its IUPAC name is this compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act on enzymes and receptors involved in critical biological pathways. The specific mechanism can vary depending on the cellular context and the presence of other interacting molecules.
Antimicrobial Activity
Research indicates that compounds within the tetrahydroquinoline class exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of related compounds demonstrated that they possess inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4 to 64 µg/mL for different pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The anticancer potential of this compound has also been explored in vitro. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values around 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Case Studies
Several case studies have documented the therapeutic potential of tetrahydroquinoline derivatives. One notable study focused on a series of substituted tetrahydroquinolines where researchers observed that modifications at the amino position significantly enhanced anticancer activity while maintaining low toxicity profiles in normal cells.
In another case study examining the structure-activity relationship (SAR) of related compounds, it was found that introducing bulky groups at specific positions improved both antimicrobial and anticancer activities. These findings suggest that further structural optimization could yield more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
